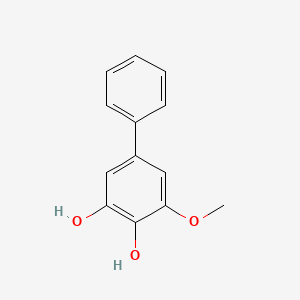

Noraucuparin

Description

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-methoxy-5-phenylbenzene-1,2-diol |

InChI |

InChI=1S/C13H12O3/c1-16-12-8-10(7-11(14)13(12)15)9-5-3-2-4-6-9/h2-8,14-15H,1H3 |

InChI Key |

CDSGSEYGSWGVOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Enoxaparin Sodium: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a cornerstone in the prevention and treatment of thromboembolic disorders. Its clinical efficacy is rooted in a nuanced mechanism of action that offers a more predictable anticoagulant response compared to unfractionated heparin (UFH). This technical guide provides an in-depth exploration of the core mechanisms of enoxaparin sodium, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Potentiation of Antithrombin III

The primary anticoagulant effect of enoxaparin sodium is mediated through its interaction with antithrombin III (ATIII), a natural circulating anticoagulant. Enoxaparin contains a specific pentasaccharide sequence that binds with high affinity to ATIII.[1][2] This binding induces a conformational change in ATIII, accelerating its ability to inactivate key coagulation factors.[3][4]

The interaction is a two-step process: an initial rapid equilibrium binding followed by a conformational change in the ATIII molecule. This conformational change dramatically increases the accessibility of the reactive site loop of ATIII to its target proteases.

Differential Inhibition of Factor Xa and Factor IIa (Thrombin)

A defining feature of enoxaparin is its preferential inhibition of Factor Xa over Factor IIa (thrombin).[5] This selectivity is attributed to the molecular weight distribution of enoxaparin. While the binding of the pentasaccharide sequence to ATIII is sufficient to potentiate the inhibition of Factor Xa, the inhibition of thrombin requires the formation of a ternary bridge between heparin, ATIII, and thrombin. The shorter polysaccharide chains of enoxaparin are less efficient at forming this ternary complex compared to the longer chains of UFH. This results in a higher anti-Xa to anti-IIa activity ratio for enoxaparin, typically around 3:1 to 4:1.

This preferential inactivation of Factor Xa is a critical aspect of enoxaparin's mechanism, as Factor Xa is positioned at the convergence of the intrinsic and extrinsic coagulation pathways and is responsible for the conversion of prothrombin to thrombin. By targeting Factor Xa, enoxaparin effectively dampens the amplification of the coagulation cascade.

Figure 1: Signaling pathway of enoxaparin's anticoagulant action.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to the activity and pharmacokinetics of enoxaparin sodium.

| Parameter | Value | Reference |

| Anti-Xa:Anti-IIa Activity Ratio | 3:1 to 4:1 | |

| Binding to Antithrombin III | High affinity via pentasaccharide sequence |

| Parameter | Value | Conditions | Reference |

| Bioavailability (Subcutaneous) | ~92% | Healthy volunteers | |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Subcutaneous administration | |

| Elimination Half-life | 4.5 - 7 hours | Subcutaneous administration | |

| Volume of Distribution (Vd) | ~4.3 L | Based on anti-Xa activity | |

| Clearance | Reduced in patients with renal impairment | N/A |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is the gold standard for monitoring the anticoagulant effect of enoxaparin.

Principle: The assay measures the residual Factor Xa activity in a plasma sample after neutralization by the enoxaparin-ATIII complex. A chromogenic substrate specific for Factor Xa is added, and the color change, which is inversely proportional to the enoxaparin concentration, is measured spectrophotometrically.

Detailed Methodology:

-

Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation:

-

Reconstitute Factor Xa reagent and chromogenic substrate according to the manufacturer's instructions.

-

Prepare a series of enoxaparin calibrators and controls in normal human plasma.

-

-

Assay Procedure (Manual or Automated):

-

Pre-warm plasma samples, calibrators, controls, and reagents to 37°C.

-

In a cuvette or microplate well, add a specific volume of plasma.

-

Add a known excess of Factor Xa reagent. The enoxaparin in the plasma will form a complex with endogenous ATIII and neutralize a portion of the added Factor Xa.

-

Incubate for a defined period (e.g., 30-180 seconds) at 37°C.

-

Add the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).

-

After a specific incubation time, stop the reaction (e.g., with citric acid).

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Calculation: Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations. Determine the anti-Xa activity of the patient samples from this curve.

Figure 2: Experimental workflow for the chromogenic anti-Xa assay.

Human Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of enoxaparin following subcutaneous administration.

Study Design:

-

Design: A typical design is a single-center, open-label, randomized, two-period, two-sequence crossover study.

-

Subjects: Healthy male and female volunteers.

-

Procedure:

-

Subjects are administered a single subcutaneous dose of enoxaparin.

-

Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours post-dose).

-

Plasma is separated and stored frozen until analysis.

-

Plasma samples are analyzed for anti-Xa and/or anti-IIa activity using a validated chromogenic assay.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).

Conclusion

Enoxaparin sodium's mechanism of action, centered on the potent and preferential inhibition of Factor Xa through the potentiation of ATIII, provides a distinct and clinically advantageous anticoagulant profile. Its predictable pharmacokinetics and reduced need for routine monitoring have established it as a vital therapeutic agent. A thorough understanding of its core mechanism, supported by quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of anticoagulant therapies.

References

Enoxaparin: A Comprehensive Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin is a low molecular weight heparin (LMWH) that plays a crucial role in the prevention and treatment of thromboembolic disorders. Derived from the controlled depolymerization of unfractionated heparin (UFH), Enoxaparin exhibits a more predictable pharmacokinetic and pharmacodynamic profile, making it a cornerstone of anticoagulant therapy in a variety of clinical settings. This technical guide provides an in-depth exploration of the biological activity and function of Enoxaparin, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

Enoxaparin exerts its anticoagulant effect primarily through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[1][2] The binding of Enoxaparin to ATIII induces a conformational change in the ATIII molecule, which markedly accelerates the rate at which ATIII inhibits activated coagulation Factor X (Factor Xa) and, to a lesser extent, Factor IIa (thrombin).[2]

The preferential activity of Enoxaparin against Factor Xa is a key feature that distinguishes it from UFH.[2] While the inhibition of thrombin requires the formation of a ternary complex between heparin, ATIII, and thrombin, the inhibition of Factor Xa only requires the binding of heparin to ATIII.[2] Due to their shorter chain length, a smaller proportion of Enoxaparin molecules are of sufficient length to form this ternary complex with thrombin, resulting in a higher anti-Xa to anti-IIa activity ratio compared to UFH. By potently inhibiting Factor Xa, Enoxaparin effectively blocks the conversion of prothrombin to thrombin, thereby significantly reducing the generation of fibrin clots.

Quantitative Pharmacological Data

The biological activity and pharmacokinetic profile of Enoxaparin have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Molecular Weight Distribution of Enoxaparin Sodium

| Parameter | Value | Reference |

| Weight-Average Molecular Weight (Mw) | 3800–5000 Da | |

| Percentage of chains < 2000 Da | 12.0%–20.0% | |

| Percentage of chains 2000–8000 Da | 68.0%–82.0% | |

| Percentage of chains > 8000 Da | < 18.0% |

Table 2: Pharmacodynamic Properties of Enoxaparin

| Parameter | Value | Reference |

| Anti-Xa to Anti-IIa Activity Ratio | Approximately 4:1 |

Table 3: Pharmacokinetic Parameters of Enoxaparin in Different Patient Populations

| Parameter | Healthy Adults | Patients with Renal Impairment (CrCl < 30 mL/min) | Obese Patients (BMI > 40 kg/m ²) | Pregnant Women | Reference |

| Bioavailability (Subcutaneous) | ~100% | Not significantly altered | Not significantly altered | Not significantly altered | |

| Time to Maximum Activity (Tmax) | 3-5 hours | Prolonged | Similar to healthy adults | Similar to healthy adults | |

| Elimination Half-life (t½) | 4.5-7 hours | Increased | Similar to healthy adults | Prolonged with progression of pregnancy | |

| Apparent Clearance (CL/F) | ~0.75 L/h | Reduced by ~44% | Similar to healthy adults when adjusted for body weight | Increased | |

| Apparent Volume of Distribution (Vd/F) | ~4.3 L | Similar to healthy adults | Increased | Increased |

Note: Specific values can vary based on the individual patient's characteristics and the specific clinical study.

Experimental Protocols

Determination of Anti-Factor Xa Activity (Chromogenic Assay)

Principle: This assay measures the ability of Enoxaparin, in the presence of antithrombin III, to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The amount of color produced is inversely proportional to the anti-Xa activity of the Enoxaparin sample.

Methodology:

-

Reagent Preparation:

-

Prepare a series of Enoxaparin sodium reference standards of known anti-Xa activity.

-

Reconstitute Factor Xa and chromogenic substrate reagents according to the manufacturer's instructions.

-

Prepare a solution of purified human antithrombin III.

-

-

Assay Procedure:

-

In a microplate, add the Enoxaparin sample or standard, followed by the antithrombin III solution.

-

Incubate the mixture to allow for the formation of the Enoxaparin-ATIII complex.

-

Add a known excess of Factor Xa to each well and incubate to allow for inhibition by the Enoxaparin-ATIII complex.

-

Add the chromogenic substrate to each well.

-

Incubate to allow the residual Factor Xa to cleave the substrate, resulting in color development.

-

Stop the reaction using a suitable stop solution (e.g., acetic acid).

-

Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values against the known concentrations of the Enoxaparin reference standards.

-

Determine the anti-Xa activity of the test sample by interpolating its absorbance value on the standard curve.

-

Determination of Anti-Factor IIa Activity (Chromogenic Assay)

Principle: This assay is similar to the anti-Xa assay but measures the ability of the Enoxaparin-ATIII complex to inhibit thrombin (Factor IIa). The residual thrombin activity is quantified using a thrombin-specific chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare Enoxaparin sodium reference standards of known anti-IIa activity.

-

Reconstitute thrombin and a thrombin-specific chromogenic substrate.

-

Prepare a solution of purified human antithrombin III.

-

-

Assay Procedure:

-

In a microplate, combine the Enoxaparin sample or standard with the antithrombin III solution.

-

Incubate to facilitate complex formation.

-

Add a known excess of thrombin to each well and incubate.

-

Add the chromogenic substrate.

-

Incubate for color development.

-

Stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the reference standards.

-

Calculate the anti-IIa activity of the sample from the standard curve.

-

Determination of Molecular Weight Distribution (Size Exclusion Chromatography)

Principle: Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume. Larger molecules elute earlier from the column than smaller molecules. By calibrating the column with standards of known molecular weight, the molecular weight distribution of an Enoxaparin sample can be determined.

Methodology:

-

System Preparation:

-

Equilibrate a suitable SEC column (e.g., TSK gel G2000 SW) with an appropriate mobile phase (e.g., 0.1 M sodium sulfate).

-

Set up a high-performance liquid chromatography (HPLC) system with a refractive index (RI) detector.

-

-

Calibration:

-

Prepare solutions of molecular weight standards (e.g., LMWH calibration standards).

-

Inject the standards and record their retention times.

-

Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.

-

-

Sample Analysis:

-

Prepare a solution of the Enoxaparin sample in the mobile phase.

-

Inject the sample onto the SEC column.

-

Record the chromatogram.

-

-

Data Analysis:

-

From the calibration curve, determine the molecular weight corresponding to each point on the sample chromatogram.

-

Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the percentage of chains within different molecular weight ranges.

-

Signaling Pathways and Experimental Workflows

Coagulation Cascade and Enoxaparin's Mechanism of Action

Caption: Enoxaparin's mechanism in the coagulation cascade.

Experimental Workflow for Anti-Xa Activity Assay

Caption: Workflow for the anti-Factor Xa chromogenic assay.

Conclusion

Enoxaparin is a well-characterized LMWH with a distinct biological activity profile that offers significant clinical advantages over unfractionated heparin. Its primary mechanism of action, the potentiation of antithrombin III-mediated inhibition of Factor Xa, results in a predictable and effective anticoagulant response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. Further research into the specific binding kinetics and the influence of individual patient characteristics on Enoxaparin's activity will continue to refine its clinical application and optimize patient outcomes.

References

The Chemical Synthesis of Low Molecular Weight Heparins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of low molecular weight heparins (LMWHs). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the development of anticoagulant therapeutics. This document details the core synthetic strategies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies.

Introduction to Low Molecular Weight Heparins

Low molecular weight heparins (LMWHs) are a class of anticoagulant drugs derived from unfractionated heparin (UFH).[1][2] They are composed of shorter polysaccharide chains, typically with an average molecular weight of less than 8000 Da.[3][4] Compared to UFH, LMWHs exhibit a more predictable pharmacokinetic profile, higher bioavailability, and a lower incidence of heparin-induced thrombocytopenia (HIT).[1] These advantages have led to their widespread clinical use in the prevention and treatment of thromboembolic disorders.

The anticoagulant activity of LMWHs is primarily mediated through their interaction with antithrombin III (ATIII). This interaction potentiates the inhibitory activity of ATIII against coagulation factors, particularly Factor Xa and to a lesser extent, Factor IIa (thrombin). The ratio of anti-Factor Xa to anti-Factor IIa activity is a key characteristic that distinguishes different LMWHs and is largely dependent on their chain length.

Synthetic Strategies for Low Molecular Weight Heparins

The production of LMWHs involves the depolymerization of UFH, which is typically extracted from porcine intestinal mucosa. Two primary strategies are employed for this purpose: chemical depolymerization and chemoenzymatic synthesis. More recently, total chemical synthesis has been successfully applied to produce homogeneous, ultra-low molecular weight heparins like fondaparinux.

Chemical Depolymerization of Unfractionated Heparin

Various chemical methods are used to cleave the long polysaccharide chains of UFH into the smaller fragments characteristic of LMWHs. These methods, while effective, often result in a heterogeneous mixture of oligosaccharides with a broad molecular weight distribution.

Common chemical depolymerization methods include:

-

β-Eliminative Cleavage: This is one of the most common methods and is used to produce enoxaparin. It involves the benzylation of heparin followed by alkaline hydrolysis, leading to the cleavage of glycosidic linkages.

-

Nitrous Acid Depolymerization: This method, used for the production of dalteparin, involves the deaminative cleavage of glucosamine residues within the heparin chain.

-

Oxidative Depolymerization: This process utilizes oxidizing agents like hydrogen peroxide to break down the heparin chains. Ardeparin is an example of an LMWH produced by this method.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis offers a more controlled approach to producing LMWHs with a narrower molecular weight distribution and potentially more defined biological activity. This strategy combines chemical synthesis steps with the use of specific enzymes involved in heparin biosynthesis. The general workflow involves the enzymatic elongation of a chemically synthesized oligosaccharide primer, followed by a series of enzymatic modifications to introduce sulfate groups at specific positions. This method allows for the creation of structurally homogeneous LMWHs.

Quantitative Data on Low Molecular Weight Heparins

The following tables summarize key quantitative data for commercially available and synthetically produced LMWHs, providing a basis for comparison.

Table 1: Physicochemical and Biological Properties of Commercial LMWHs

| LMWH | Production Method | Average Molecular Weight (Da) | Anti-Xa/Anti-IIa Ratio |

| Enoxaparin | β-eliminative cleavage | ~4500 | 3.9:1 |

| Dalteparin | Nitrous acid depolymerization | ~6000 | 2.5:1 |

| Tinzaparin | Enzymatic digestion (heparinase) | ~6500 | 2:1 |

Source: Data compiled from multiple sources.

Table 2: Anticoagulant Activity of Synthetic LMWHs

| Synthetic LMWH | Size (saccharide units) | Anti-Factor Xa Activity (IC50, nM) |

| Synthetic Hexasaccharide | 6 | Potent |

| Synthetic Octasaccharide | 8 | Potent |

| Synthetic Decasaccharide | 10 | Potent |

| Synthetic Dodecasaccharide (S12-mer) | 12 | More potent than enoxaparin |

Source: Data indicates that synthetic LMWHs show potent anti-FXa activity.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of enoxaparin and a general protocol for the chemoenzymatic synthesis of LMWHs.

Detailed Experimental Protocol for the Chemical Synthesis of Enoxaparin

This protocol describes the synthesis of enoxaparin via β-eliminative cleavage of heparin benzyl ester.

Stage 1: Preparation of Heparin-Benzethonium Chloride Salt

-

Dissolve heparin sodium (1.0 mol) in 100 mL of purified water at 30-35°C.

-

In a separate vessel, dissolve cetrimide (a phase transfer catalyst) in purified water at 30-35°C.

-

Add the heparin solution to the cetrimide solution and stir for 30 minutes at 30-35°C.

-

Allow the reaction mixture to settle for 3 hours.

-

Filter the solid precipitate, wash with purified water and methylene chloride, to obtain the heparin-benzethonium chloride salt.

Stage 2: Preparation of Heparin Benzyl Ester

-

Dissolve the heparin-benzethonium chloride salt (0.1 mmol) from Stage 1 in 100 mL of methylene chloride at 35-40°C over 1.5 hours.

-

Cool the reaction mixture and add benzyl chloride (0.12 mmol).

-

Stir the reaction for 18 to 40 hours at 35°C.

-

Cool the reaction to room temperature and add methylene chloride and methanol.

-

Add sodium acetate to the reaction mass, followed by water, and maintain for 30 minutes to precipitate the product.

-

Decant the organic layer and wash the solid gummy material with methanol (5 x 20 mL).

-

Dry the solid material under vacuum at 50-55°C to yield heparin benzyl ester.

Stage 3: Depolymerization of Heparin Benzyl Ester

-

Dissolve the heparin benzyl ester (10 g) in 250 mL of water.

-

Heat the solution to 62°C and add sodium hydroxide (0.9 g).

-

Maintain the temperature at 62°C for 1.5 hours.

-

Cool the reaction mixture to approximately 20°C and neutralize with dilute hydrochloric acid to obtain crude enoxaparin sodium.

Stage 4: Purification of Enoxaparin Sodium

-

The crude enoxaparin sodium is subjected to anion-exchange chromatography.

-

Collect the eluent and monitor the molecular weight distribution. The target is a weight-average molecular weight between 4000 and 4600 Da, with 72-78% of the molecules having a molecular weight between 2000 and 8000 Da.

-

Perform alcohol precipitation and degerming of the collected fractions.

-

Freeze-dry the purified product to obtain enoxaparin sodium.

General Experimental Protocol for Chemoenzymatic Synthesis of LMWH

This protocol outlines the general steps for the chemoenzymatic synthesis of a homogeneous LMWH.

Step 1: Synthesis of Oligosaccharide Backbone

-

Start with a commercially available monosaccharide primer, such as 1-O-(para-nitrophenyl)-glucuronide (GlcA-pNP).

-

Perform a stepwise enzymatic elongation using bacterial glycosyltransferases, such as KfiA (N-acetylglucosaminyltransferase) and pmHS2 (heparosan synthase 2), to add alternating N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues. The reaction mixture typically contains the acceptor oligosaccharide, the appropriate UDP-sugar donor (UDP-GlcNAc or UDP-GlcA), and the glycosyltransferase in a suitable buffer at 37°C. The reaction progress is monitored by HPLC.

Step 2: N-Deacetylation and N-Sulfation

-

Chemically N-deacetylate the synthesized oligosaccharide backbone using a strong base such as NaOH.

-

Perform N-sulfation using a sulfotransferase (e.g., N-sulfotransferase, NST) and a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to introduce sulfate groups at the amino positions of the glucosamine residues.

Step 3: Epimerization and O-Sulfation

-

Treat the N-sulfated oligosaccharide with C5-epimerase to convert D-glucuronic acid residues to L-iduronic acid residues.

-

Perform a series of O-sulfation reactions using specific O-sulfotransferases (e.g., 2-O-sulfotransferase, 6-O-sulfotransferase, and 3-O-sulfotransferase) and PAPS to introduce sulfate groups at the desired positions on the sugar rings. The reaction conditions (enzyme concentration, substrate concentration, PAPS concentration, buffer, pH, and temperature) are optimized for each enzymatic step.

Step 4: Purification

-

After each enzymatic modification step, the product is purified using techniques such as size-exclusion chromatography or anion-exchange chromatography to remove enzymes, unreacted substrates, and byproducts.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the coagulation cascade, the mechanism of action of LMWHs, and the general workflow for their chemical synthesis.

The Coagulation Cascade

References

- 1. The design and synthesis of new synthetic low molecular weight heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The design and synthesis of new synthetic low-molecular-weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.rpi.edu [dspace.rpi.edu]

- 4. De novo synthesis of a narrow size distribution low-molecular-weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoxaparin: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin is a low molecular weight heparin (LMWH) that holds a significant position in the management and prevention of thromboembolic disorders. Its predictable anticoagulant response and favorable safety profile have established it as a cornerstone therapy in various clinical settings. This technical guide provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of enoxaparin, offering valuable insights for researchers, scientists, and professionals involved in drug development. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key pathways, this document aims to serve as a comprehensive resource for understanding the clinical pharmacology of enoxaparin.

Pharmacokinetics

The pharmacokinetic profile of enoxaparin is characterized by high bioavailability after subcutaneous administration, dose-proportional absorption, and a longer half-life compared to unfractionated heparin (UFH).[1][2] These properties contribute to its predictable anticoagulant effect, reducing the need for routine monitoring in most patient populations.[2]

Absorption

Following subcutaneous injection, enoxaparin is rapidly and almost completely absorbed, with a mean absolute bioavailability of approximately 100% in healthy volunteers.[2][3] The absorption is linear over the recommended dosage ranges. Peak plasma anti-Factor Xa activity is typically achieved within 3 to 5 hours after subcutaneous administration.

Distribution

The volume of distribution of enoxaparin is approximately 4 to 5 liters, which is similar to the normal blood volume. This indicates that enoxaparin is primarily confined to the bloodstream.

Metabolism

Enoxaparin is primarily metabolized in the liver through desulfation and depolymerization into smaller, less potent or inactive fragments.

Excretion

The primary route of elimination for enoxaparin and its metabolites is renal excretion. The renal clearance of active fragments accounts for about 10% of the administered dose, with the total renal excretion of active and non-active fragments being around 40% of the dose. The elimination half-life of enoxaparin is approximately 4 hours after a single subcutaneous dose and extends to about 7 hours after repeated dosing.

Table 1: Summary of Enoxaparin Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability (Subcutaneous) | ~100% | |

| Time to Peak Plasma Concentration (Tmax) | 3 - 5 hours | |

| Volume of Distribution (Vd) | 4 - 5 L | |

| Elimination Half-life (t½) | ~4 hours (single dose), ~7 hours (multiple doses) | |

| Metabolism | Hepatic (desulfation and depolymerization) | |

| Excretion | Renal | |

| Peak Anti-Factor Xa Level (1 mg/kg SC q12hr, steady state) | 1.2 IU/mL | |

| Peak Anti-Factor Xa Level (1.5 mg/kg SC qd) | 1.37 (±0.23) IU/mL |

Pharmacodynamics

The anticoagulant effect of enoxaparin is primarily mediated through its interaction with antithrombin III (ATIII), a natural anticoagulant. By binding to ATIII, enoxaparin potentiates the inactivation of Factor Xa and, to a lesser extent, Factor IIa (thrombin). This selective action on Factor Xa is a key feature that distinguishes it from unfractionated heparin.

The ratio of anti-Factor Xa to anti-Factor IIa activity for enoxaparin is significantly higher than that of UFH. In a pharmacodynamic study, enoxaparin administered at 1.5 mg/kg subcutaneously demonstrated a mean anti-Xa to anti-IIa activity ratio of 14.0 (±3.1), compared to 1.22 (±0.13) for heparin. This higher ratio is believed to contribute to a more favorable safety profile with a reduced risk of bleeding. Enoxaparin administration also leads to a modest prolongation of the activated partial thromboplastin time (aPTT).

Table 2: Summary of Enoxaparin Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Mechanism of Action | Potentiates ATIII to inhibit Factor Xa and Factor IIa | |

| Anti-Xa:Anti-IIa Activity Ratio | 14.0 (±3.1) | |

| Effect on aPTT | Modest prolongation | |

| AUC (thrombin generation curve) | 305 (±48) |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of enoxaparin, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of Action of Enoxaparin within the Coagulation Cascade.

Caption: Experimental Workflow for a Pharmacokinetic Study of Subcutaneous Enoxaparin.

Caption: Metabolic Pathway of Enoxaparin.

Experimental Protocols

A thorough understanding of the methodologies used to assess the pharmacokinetics and pharmacodynamics of enoxaparin is crucial for the interpretation of study results and the design of new research.

Anti-Factor Xa Chromogenic Assay

This assay is the gold standard for measuring the plasma concentration of enoxaparin. It is a functional assay that quantifies the ability of enoxaparin-ATIII complexes to inhibit Factor Xa.

Principle: Patient plasma containing enoxaparin is incubated with a known excess of Factor Xa. The enoxaparin in the sample forms a complex with endogenous or exogenous ATIII, which then inhibits the Factor Xa. A chromogenic substrate, specific for Factor Xa, is then added. The amount of color produced upon cleavage of the substrate by the remaining free Factor Xa is inversely proportional to the concentration of enoxaparin in the sample.

Detailed Methodology:

-

Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.

-

Reagent Preparation: Reconstitute lyophilized Human Anti-thrombin III, Bovine Factor Xa, and Chromogenic Substrate reagents with distilled water as per the manufacturer's instructions. Prepare a series of enoxaparin standards of known concentrations.

-

Assay Procedure (Microtiter Plate Protocol):

-

Pipette 50 µL of patient plasma, controls, or standards into designated wells of a microtiter plate.

-

Add 50 µL of Anti-thrombin III reagent to each well and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add 50 µL of Factor Xa reagent to each well and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add 50 µL of Chromogenic Substrate to each well.

-

Read the absorbance at 405 nm using a microplate reader. The reading can be kinetic or endpoint.

-

-

Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the enoxaparin concentration in the patient samples by interpolating their absorbance values on the standard curve. Results are typically expressed in anti-Xa IU/mL.

Activated Partial Thromboplastin Time (aPTT)

The aPTT is a global coagulation assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. While less sensitive to enoxaparin than the anti-Xa assay, it is often performed to evaluate the overall anticoagulant effect.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to the patient's plasma, followed by calcium chloride to initiate coagulation. The time taken for a fibrin clot to form is measured.

Detailed Methodology:

-

Sample Preparation: Collect and process blood as described for the anti-Xa assay to obtain platelet-poor plasma.

-

Assay Procedure (Manual or Automated):

-

Pre-warm the patient plasma and calcium chloride reagent to 37°C.

-

Pipette 100 µL of patient plasma into a test tube or cuvette.

-

Add 100 µL of the aPTT reagent (containing activator and phospholipids) and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Rapidly add 100 µL of pre-warmed calcium chloride and simultaneously start a timer.

-

Record the time in seconds for the formation of a visible clot. Automated coagulometers detect clot formation optically or mechanically.

-

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)

This assay provides a comprehensive assessment of the overall coagulation potential of a plasma sample by measuring the dynamics of thrombin generation and decay over time.

Principle: Coagulation is initiated in platelet-poor plasma by the addition of tissue factor and phospholipids. The generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration.

Detailed Methodology:

-

Sample Preparation: Prepare platelet-poor plasma as previously described.

-

Reagent Preparation: Prepare the trigger solution containing tissue factor and phospholipids, the fluoro-substrate/calcium chloride solution, and the thrombin calibrator according to the manufacturer's protocol.

-

Assay Procedure (Fluoroscan Ascent reader or similar):

-

Pipette 80 µL of plasma into the wells of a 96-well plate.

-

For the test wells, add 20 µL of the trigger solution. For the calibrator wells, add 20 µL of the thrombin calibrator.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by dispensing 20 µL of the pre-warmed fluoro-substrate/calcium chloride solution into all wells.

-

Immediately place the plate in the fluorometer and start reading the fluorescence intensity over time (e.g., for 60 minutes).

-

-

Data Analysis: The dedicated software calculates the thrombin generation curve and provides key parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.

Conclusion

Enoxaparin's well-defined pharmacokinetic and pharmacodynamic profiles have solidified its role as a key anticoagulant in modern medicine. Its high bioavailability, predictable dose-response, and targeted mechanism of action offer significant advantages over older anticoagulants. A thorough understanding of its absorption, distribution, metabolism, and excretion, coupled with a grasp of its effects on the coagulation cascade, is paramount for its safe and effective use. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of enoxaparin and novel anticoagulant therapies. The visual representations of its mechanism and the workflows for its study serve to further clarify these complex processes, empowering researchers and clinicians in the field of thrombosis and hemostasis.

References

An In-depth Technical Guide to the Binding Affinity of Enoxaparin to Antithrombin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a cornerstone of anticoagulant therapy. Its efficacy is intrinsically linked to its interaction with antithrombin III (ATIII), a serine protease inhibitor that plays a crucial role in the regulation of the coagulation cascade. This technical guide provides a comprehensive overview of the binding affinity between enoxaparin and ATIII, detailing the underlying molecular mechanisms, quantitative binding parameters, and the experimental protocols used for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Molecular Mechanism of Action

Enoxaparin exerts its anticoagulant effect by binding to ATIII and potentiating its inhibitory activity against coagulation factors, primarily Factor Xa and to a lesser extent, thrombin (Factor IIa).[1][2][3][4] The binding of enoxaparin to ATIII induces a conformational change in the ATIII molecule.[2] This conformational change significantly accelerates the rate at which ATIII inhibits Factor Xa, a key enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, the enoxaparin-ATIII complex effectively reduces thrombin generation and subsequent fibrin clot formation.

The interaction is highly specific, primarily mediated by a unique pentasaccharide sequence within the enoxaparin molecule that binds to a specific site on ATIII. The smaller size of enoxaparin, compared to unfractionated heparin (UFH), leads to a more predictable anticoagulant response and a lower incidence of side effects.

Signaling Pathway: The Coagulation Cascade

The anticoagulant activity of the enoxaparin-antithrombin III complex is best understood in the context of the coagulation cascade. The following diagram illustrates the central role of this complex in inhibiting thrombus formation.

Caption: Enoxaparin's anticoagulant effect via ATIII-mediated inhibition of Factor Xa.

Quantitative Binding Affinity Data

The direct measurement of binding kinetics for enoxaparin to ATIII is challenging due to the heterogeneous nature of enoxaparin. However, studies on unfractionated heparin (UFH) provide valuable insights into the affinity of heparin-like molecules for ATIII. It is important to note that while enoxaparin is derived from UFH, its smaller size and different charge density can influence its binding characteristics.

| Ligand | Analyte | Method | Kd (Dissociation Constant) | kon (Association Rate) | koff (Dissociation Rate) | Reference |

| High-Affinity Heparin | Antithrombin III | Stopped-Flow Fluorimetry | 7.2 x 10-8 M | - | 1.1 - 1.5 s-1 | |

| Immobilized LMW Heparin (MW 6,000 Da) | Antithrombin III | Affinity Chromatography | 1.04 x 10-7 M (Ka = 0.958 x 107 M-1) | - | - |

Experimental Protocols

Several experimental techniques are employed to characterize the binding and activity of the enoxaparin-ATIII complex. The following sections detail the methodologies for key assays.

Affinity Capillary Electrophoresis (ACE)

Affinity Capillary Electrophoresis is a powerful technique for determining the binding affinities between molecules.

Methodology:

-

Capillary Preparation: A fused-silica capillary is typically coated to minimize protein adsorption.

-

Buffer System: A physiological pH buffer (e.g., phosphate buffer) is used as the background electrolyte (BGE).

-

Ligand Addition: Varying concentrations of enoxaparin (the ligand) are added to the BGE.

-

Sample Injection: A small plug of ATIII (the analyte) is injected into the capillary.

-

Electrophoresis: A voltage is applied across the capillary, causing the migration of ATIII.

-

Detection: The migration time of ATIII is monitored, typically by UV absorbance.

-

Data Analysis: The change in the electrophoretic mobility of ATIII as a function of the enoxaparin concentration is used to calculate the dissociation constant (Kd).

Caption: Workflow for determining binding affinity using Affinity Capillary Electrophoresis.

Chromogenic Anti-Xa Assay

The chromogenic anti-Xa assay is the standard method for measuring the anticoagulant activity of enoxaparin. It indirectly quantifies the enoxaparin-ATIII complex by measuring its inhibition of Factor Xa.

Methodology:

-

Sample Preparation: Patient plasma or a purified system containing ATIII is incubated with enoxaparin.

-

Factor Xa Addition: A known excess amount of Factor Xa is added to the sample. The enoxaparin-ATIII complex will inhibit a portion of this Factor Xa.

-

Chromogenic Substrate Addition: A chromogenic substrate specific for Factor Xa is added.

-

Color Development: The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).

-

Measurement: The intensity of the color is measured spectrophotometrically at 405 nm.

-

Quantification: The amount of color produced is inversely proportional to the anti-Xa activity of enoxaparin in the sample. A standard curve is used to determine the concentration of enoxaparin.

Caption: Workflow of the Chromogenic Anti-Xa Assay for enoxaparin activity.

Stopped-Flow Fluorimetry

Stopped-flow fluorimetry is a rapid kinetic technique used to measure the binding of heparin to ATIII by monitoring the change in protein fluorescence upon complex formation.

Methodology:

-

Instrumentation: A stopped-flow instrument with fluorescence detection is used.

-

Reagents: Solutions of purified ATIII and high-affinity heparin (or enoxaparin) are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

Rapid Mixing: The ATIII and heparin solutions are rapidly mixed in the instrument's mixing chamber.

-

Fluorescence Monitoring: The change in the intrinsic tryptophan fluorescence of ATIII is monitored over time immediately after mixing. The binding of heparin to ATIII causes a significant enhancement of this fluorescence.

-

Kinetic Analysis: The fluorescence signal change over time is fitted to a kinetic model (often a pseudo-first-order model) to determine the observed rate constant (kobs).

-

Data Interpretation: By performing the experiment at various heparin concentrations, the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) can be determined from the dependence of kobs on the heparin concentration.

Caption: Workflow for Stopped-Flow Fluorimetry to measure binding kinetics.

Conclusion

The binding of enoxaparin to antithrombin III is a critical interaction that underpins its therapeutic anticoagulant effect. While direct quantitative kinetic data for enoxaparin remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for characterizing this interaction. A thorough understanding of the binding affinity and the experimental techniques used for its assessment is essential for the continued development and optimization of heparin-based anticoagulants. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of thrombosis and hemostasis.

References

A Technical Guide to the Molecular Weight Distribution of Enoxaparin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight (MW) distribution of Enoxaparin, a widely used low-molecular-weight heparin (LMWH). A critical quality attribute, the MW distribution of Enoxaparin, directly impacts its anticoagulant activity and clinical efficacy. This document details the analytical methodologies used for its characterization, presents key quantitative data, and outlines the regulatory specifications for this complex drug substance.

Introduction to Enoxaparin and its Molecular Weight

Enoxaparin is a biologically derived product manufactured through the controlled chemical depolymerization of unfractionated heparin (UFH) obtained from porcine intestinal mucosa.[1][2][3] This process results in a complex mixture of oligosaccharide chains of varying lengths.[1][2] The therapeutic properties of Enoxaparin, including its anti-thrombotic effects, are closely linked to its molecular weight distribution. Unlike UFH, Enoxaparin has a more predictable pharmacokinetic and pharmacodynamic profile, which is largely attributed to its lower average molecular weight and narrower MW distribution.

The molecular weight of Enoxaparin is not a single value but a distribution characterized by several key parameters, including the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI). Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific acceptance criteria for these parameters to ensure the quality, safety, and efficacy of Enoxaparin products.

Regulatory Specifications for Molecular Weight Distribution

The major pharmacopoeias provide harmonized specifications for the molecular weight distribution of Enoxaparin Sodium. These specifications are crucial for ensuring the consistency of both innovator and generic products.

| Parameter | USP Specification | European Pharmacopoeia (EP) Specification |

| Weight-Average Molecular Weight (Mw) | 3800 to 5000 Da | 3800 to 5000 Da |

| Characteristic Mw | Approximately 4500 Da | Approximately 4500 Da |

| Percentage of chains with MW < 2000 Da | 12.0% to 20.0% | 12.0% to 20.0% |

| Percentage of chains with MW 2000 to 8000 Da | 68.0% to 82.0% | 68.0% to 82.0% |

| Percentage of chains with MW > 8000 Da | Not more than 18.0% | - |

Analytical Methodologies for Molecular Weight Determination

The primary and compendial method for determining the molecular weight distribution of Enoxaparin is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). This technique separates molecules based on their hydrodynamic volume in solution. More advanced techniques, such as those coupling SEC with multi-angle light scattering (MALS) or mass spectrometry (MS), can provide more detailed characterization. Capillary Zone Electrophoresis (CZE) has also been shown to be a powerful tool for the detailed compositional analysis of Enoxaparin.

Experimental Protocol: Size Exclusion Chromatography (SEC/GPC)

The following protocol is a representative example based on methodologies described in the USP monograph and scientific literature.

Objective: To determine the weight-average molecular weight (Mw) and the molecular weight distribution of Enoxaparin Sodium.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a UV detector.

-

SEC columns suitable for the separation of heparin oligosaccharides (e.g., two TSK G2000 SWXL columns in series).

-

USP Enoxaparin Sodium Reference Standard (RS).

-

USP Enoxaparin Sodium Molecular Weight Calibrant A and B RS.

-

Mobile Phase: 0.5 M Sodium Sulfate solution, pH 5.0.

-

Sample and Standard Diluent: Mobile phase.

Procedure:

-

System Preparation:

-

Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

The column temperature should be maintained at 30 °C.

-

-

Calibration:

-

Prepare solutions of USP Enoxaparin Sodium Molecular Weight Calibrants A and B in the mobile phase.

-

Inject the calibrant solutions onto the column and record the chromatograms.

-

Create a calibration curve by plotting the logarithm of the molecular weight (log MW) of the calibrant peaks against their respective retention times. A third-order polynomial fit is typically used.

-

-

Sample and Standard Analysis:

-

Prepare solutions of the Enoxaparin Sodium sample and the USP Enoxaparin Sodium RS at a concentration of approximately 10 mg/mL in the mobile phase.

-

Inject the sample and standard solutions in duplicate.

-

Record the chromatograms, ensuring complete elution of all peaks.

-

-

Data Analysis:

-

Using appropriate GPC software, determine the weight-average molecular weight (Mw) for the sample and standard solutions based on the calibration curve.

-

Calculate the percentage of oligosaccharide chains in the specified molecular weight ranges (<2000 Da, 2000-8000 Da, and >8000 Da).

-

System Suitability:

-

The system is deemed suitable if the calculated Mw of the USP Enoxaparin Sodium RS is within 150 Da of the value stated on the label.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of Enoxaparin's molecular weight distribution using SEC/GPC.

Caption: Workflow for Enoxaparin MW analysis by SEC/GPC.

Conclusion

The molecular weight distribution of Enoxaparin is a critical quality attribute that is directly linked to its clinical performance. Strict adherence to pharmacopoeial specifications and the use of validated analytical methods, such as Size Exclusion Chromatography, are essential for ensuring the quality, safety, and efficacy of Enoxaparin products. This guide provides a foundational understanding of the key parameters, analytical techniques, and regulatory expectations for the molecular weight characterization of Enoxaparin, serving as a valuable resource for professionals in the field of drug development and quality control.

References

Enoxaparin's Effects on the Coagulation Cascade: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enoxaparin, a low molecular weight heparin (LMWH), is a cornerstone anticoagulant therapy. Its primary mechanism of action is the potentiation of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. This guide provides a comprehensive technical overview of enoxaparin's interaction with the coagulation cascade, detailing its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. The information is presented to support research, scientific understanding, and drug development efforts in the field of anticoagulation.

Mechanism of Action

Enoxaparin exerts its anticoagulant effect by binding to ATIII, inducing a conformational change that accelerates the inactivation of key coagulation factors.[1][2] Unlike unfractionated heparin (UFH), enoxaparin has a greater specificity for Factor Xa (FXa) than for Factor IIa (thrombin).[1][3] This preferential inhibition of FXa is a hallmark of LMWHs and contributes to their predictable pharmacokinetic profile and favorable safety profile. The binding of the enoxaparin-ATIII complex to FXa prevents the conversion of prothrombin to thrombin, a critical step in the common pathway of the coagulation cascade.[1] By inhibiting thrombin generation, enoxaparin ultimately reduces the formation of fibrin from fibrinogen, thereby preventing the formation of a stable thrombus.

**3.0 Visualization of Enoxaparin's Mechanism of Action

The following diagram illustrates the central role of the enoxaparin-antithrombin III complex in inhibiting Factor Xa and, to a lesser extent, thrombin.

References

Methodological & Application

Application Notes and Protocols: Enoxaparin Dosage Calculation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and application of enoxaparin dosages for in vivo studies, primarily focusing on rodent models. This document outlines standard dosage ranges, detailed experimental protocols for assessing anticoagulant and antithrombotic effects, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Enoxaparin

Enoxaparin is a low molecular weight heparin (LMWH) that functions as an anticoagulant.[1][2] Its primary mechanism of action involves binding to antithrombin III (ATIII), a natural anticoagulant protein. This binding potentiates the activity of ATIII, leading to the inhibition of coagulation factors, primarily Factor Xa and to a lesser extent, Factor IIa (thrombin).[1][3][4] This selective inhibition disrupts the coagulation cascade, preventing the formation of fibrin clots. Enoxaparin exhibits a more predictable pharmacokinetic profile and a longer half-life compared to unfractionated heparin (UFH).

Enoxaparin Dosage for In Vivo Studies

The appropriate dosage of enoxaparin for in vivo studies is dependent on the animal model, the indication (e.g., prophylaxis vs. treatment), and the desired level of anticoagulation. The following tables summarize enoxaparin dosages reported in the literature for mice and rats. It is crucial to note that these are starting points, and dose-response studies are recommended to determine the optimal dose for a specific experimental model.

Table 1: Enoxaparin Dosages in Mouse Models

| Indication/Model | Strain | Administration Route | Dosage | Reference |

| Anti-metastatic Effect | B16 Melanoma | Subcutaneous (s.c.) | 10 mg/kg daily | |

| Anti-metastatic Effect | H1975luc & H2126luc | Intravenous (i.v.) | 10 mg/kg | |

| Anticoagulation Reversal Study | BALB/c | Subcutaneous (s.c.) | 5 mg/kg |

Table 2: Enoxaparin Dosages in Rat Models

| Indication/Model | Strain | Administration Route | Dosage | Reference |

| Deep Vein Thrombosis (DVT) Model | Not Specified | Intravenous (i.v.) | 4.5 mg/kg | |

| Anti-inflammatory Effect | Albino | Intraperitoneal (i.p.) | 200 mcg/kg | |

| Doxorubicin-induced Cardiotoxicity | Wistar Albino | Intraperitoneal (i.p.) | 250 IU/kg/day | |

| Repeated Dose Toxicity (Therapeutic) | Wistar | Subcutaneous (s.c.) | 3.5 mg/kg/day | |

| Repeated Dose Toxicity (Toxic) | Wistar | Subcutaneous (s.c.) | 20 mg/kg/day |

Key Experimental Protocols

Accurate assessment of enoxaparin's effect in vivo requires specific hematological assays. The following are detailed protocols for the measurement of anti-Factor Xa (anti-Xa) activity, activated partial thromboplastin time (aPTT), and D-dimer levels in rodent plasma.

Anti-Factor Xa (Anti-Xa) Activity Assay

The anti-Xa assay is the gold standard for monitoring LMWH therapy as it directly measures the inhibition of Factor Xa.

Principle: Patient plasma containing enoxaparin is incubated with a known amount of excess Factor Xa. The enoxaparin in the plasma, through its activation of antithrombin, neutralizes a portion of the Factor Xa. The remaining, unneutralized Factor Xa then cleaves a chromogenic substrate, producing a color change that is inversely proportional to the enoxaparin concentration.

Materials:

-

Citrated platelet-poor plasma from experimental animals

-

Anti-Xa chromogenic assay kit (commercially available)

-

Bovine Factor Xa reagent

-

Chromogenic substrate specific for Factor Xa

-

Antithrombin (may be included in the kit)

-

Assay buffer

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes

-

Incubator at 37°C

Procedure:

-

Sample Preparation: Collect blood from animals into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma. Samples should be processed within 30 minutes of collection or stored at -80°C.

-

Standard Curve Preparation: Prepare a standard curve using the enoxaparin calibrators provided in the kit, typically ranging from 0 to 2.0 IU/mL.

-

Assay: a. Add plasma samples, controls, and standards to the wells of a microplate. b. Add antithrombin (if not already in the Factor Xa reagent) and incubate briefly. c. Add the Factor Xa reagent to all wells and incubate at 37°C for the time specified in the kit instructions (e.g., 5 minutes). d. Add the chromogenic substrate to all wells and incubate at 37°C for the time specified in the kit instructions (e.g., 5 minutes). e. Stop the reaction by adding the stop solution (e.g., acetic acid) provided in the kit.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Calculate the anti-Xa activity of the samples by comparing their absorbance to the standard curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Enoxaparin can prolong the aPTT, although this test is less sensitive for monitoring LMWH compared to the anti-Xa assay.

Principle: An activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma sample, followed by calcium chloride to initiate coagulation. The time taken for a clot to form is measured.

Materials:

-

Citrated platelet-poor plasma from experimental animals

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl2)

-

Coagulometer

-

Water bath at 37°C

-

Calibrated pipettes

Procedure:

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Assay: a. Pre-warm the aPTT reagent and CaCl2 solution to 37°C. b. Pipette 50 µL of plasma into a coagulometer cuvette and incubate at 37°C for 3 minutes. c. Add 50 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for a further 3-5 minutes at 37°C. d. Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.

-

Measurement: The coagulometer will automatically detect the formation of a clot and record the clotting time in seconds.

D-dimer Assay

D-dimer is a specific degradation product of cross-linked fibrin and its measurement is indicative of active coagulation and fibrinolysis.

Principle: This is typically a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for rodent D-dimer is coated onto a microplate. The sample is added, and any D-dimer present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured D-dimer. A substrate is added, and the resulting color change is proportional to the amount of D-dimer in the sample.

Materials:

-

Citrated platelet-poor plasma from experimental animals

-

Rodent D-dimer ELISA kit (commercially available for mouse and rat)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Plate washer

-

Calibrated pipettes

-

Incubator at 37°C

Procedure:

-

Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

-

Assay: Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows: a. Add standards, controls, and samples to the antibody-coated microplate wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add the HRP-streptavidin conjugate and incubate. f. Wash the wells. g. Add the TMB substrate solution and incubate in the dark. h. Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance of each well at 450 nm.

-

Calculation: Calculate the D-dimer concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflow

Enoxaparin's Anticoagulant Signaling Pathway

Enoxaparin's primary anticoagulant effect is mediated through its interaction with Antithrombin III (ATIII), which leads to the inhibition of key coagulation factors.

Caption: Enoxaparin's anticoagulant signaling pathway.

General Experimental Workflow for In Vivo Studies

This workflow outlines the key steps for conducting an in vivo study with enoxaparin and assessing its effects.

Caption: General experimental workflow for in vivo enoxaparin studies.

References

Application Note and Protocol: Chromogenic Anti-Factor Xa Assay for Enoxaparin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin sodium is a low-molecular-weight heparin (LMWH) widely used for the prevention and treatment of venous thromboembolism.[1][2] It exerts its anticoagulant effect primarily by potentiating the activity of antithrombin III (ATIII), which in turn inhibits coagulation factors, most notably Factor Xa (FXa).[3][4] Monitoring the anti-Factor Xa activity of enoxaparin is crucial for ensuring therapeutic efficacy and safety, particularly in specific patient populations such as those with renal impairment, obesity, or during pregnancy.

This document provides a detailed protocol for the quantitative determination of enoxaparin's anti-Factor Xa activity in plasma using a chromogenic assay. The assay is based on the principle that enoxaparin, in the presence of ATIII, neutralizes a known amount of FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the anti-FXa activity of enoxaparin in the sample.

Principle of the Assay

The anti-Factor Xa chromogenic assay is a two-stage process:

-

Inhibition Reaction: Enoxaparin in the plasma sample binds to and activates ATIII. This complex then rapidly inhibits a known excess amount of added bovine Factor Xa.

-

Chromogenic Reaction: A chromogenic substrate, specific for Factor Xa (e.g., S-2765), is added. The residual, uninhibited Factor Xa cleaves the substrate, releasing p-nitroaniline (pNA), a yellow-colored compound. The intensity of the yellow color, measured by the absorbance at 405 nm, is inversely proportional to the anti-Factor Xa activity of the enoxaparin in the sample.

Materials and Reagents

-

Instrumentation:

-

Spectrophotometer or microplate reader capable of reading absorbance at 405 nm (e.g., Thermo Varioskan Flash)

-

Calibrated pipettes

-

Incubator or water bath at 37°C

-

Vortex mixer

-

Centrifuge

-

-

Reagents:

-

Bovine Factor Xa solution (e.g., 2.5 IU/vial)

-

Antithrombin III (ATIII) solution (e.g., 10 IU/vial)

-

Chromogenic Substrate S-2765 (N-α-benzyloxycarbonyl-D-arginyl-L-glycyl-L-arginine-p-nitroaniline dihydrochloride)

-

Tris-HCl buffer (pH 7.4)

-

Enoxaparin reference standard (e.g., European Pharmacopoeia reference standard with a defined anti-Factor Xa activity)

-

Control plasma (low and high levels of anti-Xa activity)

-

-

Sample Collection and Preparation:

-

Collect whole blood in a blue-top tube containing 3.2% sodium citrate.

-

Prepare platelet-poor plasma (PPP) by double centrifugation.

-

First centrifugation: 3500 RPM for 12 minutes.

-

Carefully transfer the plasma to a new tube, avoiding the buffy coat.

-

Second centrifugation: 3500 RPM for 12 minutes.

-

-

The plasma sample can be stored frozen at -20°C or below if not analyzed immediately.

-

Experimental Protocol

Reagent Preparation

-

Bovine Factor Xa Solution: Reconstitute and dilute the Factor Xa vial with Tris-HCl buffer to a final working concentration (e.g., 0.23 IU/mL).

-

Antithrombin III Solution: Reconstitute and dilute the ATIII vial with Tris-HCl buffer to a final working concentration (e.g., 0.5 IU/mL).

-

Chromogenic Substrate Solution: Reconstitute the S-2765 vial with sterile water to a working concentration.

-

Enoxaparin Standard Curve: Prepare a series of dilutions of the enoxaparin reference standard in pooled normal plasma to create a standard curve. A typical linear range for the assay is 0.054–0.192 IU/mL.

Assay Procedure (Microplate Method)

-

Sample/Standard Addition: Add 16 µL of the test sample, standard, or control plasma to the designated wells of a 96-well microplate.

-

ATIII Addition and Incubation: Add 16 µL of the prepared ATIII solution to each well. Mix gently and incubate the plate at 37°C for 1 minute to allow the formation of the enoxaparin-ATIII complex.

-

Factor Xa Addition and Incubation: Add a specific volume of the prepared Factor Xa solution to each well. Mix and incubate at 37°C for a defined period (e.g., 1-5 minutes) to allow the inhibition of Factor Xa.

-

Chromogenic Substrate Addition and Incubation: Add the chromogenic substrate solution to each well. Mix and incubate at 37°C for a specified time (e.g., 3-10 minutes) to allow color development.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding an acid solution (e.g., 2% citric acid or 50% acetic acid).

-

Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Standard Curve: Plot the absorbance (or the logarithm of absorbance) at 405 nm against the corresponding concentrations of the enoxaparin standards.

-

Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 (e.g., 0.9987) indicates a strong linear relationship.

-

Calculation of Anti-Factor Xa Activity: Use the regression equation to calculate the anti-Factor Xa activity (in IU/mL) of the unknown samples based on their absorbance values.

Data Presentation

Table 1: Typical Assay Parameters and Quality Control

| Parameter | Recommended Value/Range | Reference |

| Wavelength | 405 nm | |

| Linear Detection Range | 0.054–0.192 IU/mL | |

| Correlation Coefficient (R²) | ≥ 0.99 | |

| Inter-assay Precision (CV) | < 2.5% | |

| Quantitation Limit | ~0.037 IU/mL | |

| Detection Limit | ~0.011 IU/mL |

Table 2: Target Therapeutic Ranges for Enoxaparin Anti-Factor Xa Activity

| Indication | Dosing Regimen | Peak Anti-Xa Level (IU/mL) | Trough Anti-Xa Level (IU/mL) | Reference |

| VTE Prophylaxis | 40 mg once daily | 0.2 - 0.5 | - | |

| VTE Treatment | 1.0 mg/kg twice daily | 0.6 - 1.0 | - | |

| VTE Treatment | 1.5 mg/kg once daily | 1.0 - 2.0 | - | |

| Unstable Angina | 1 mg/kg every 12 hours | ~1.1 | - |

Note: Peak levels are typically drawn 3-5 hours after subcutaneous administration.

Visualizations

References

- 1. Validation of factor xa assay for enoxaparin sodium enoxaparin injection | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Factor Xa Level Monitoring for Enoxaparin Prophylaxis and Treatment in High-Risk Patient Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

Application Notes and Protocols for Cell-Based Assays to Determine Enoxaparin Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Its primary mechanism of action involves the potentiation of antithrombin III (ATIII), which leads to the inhibition of coagulation factors, primarily Factor Xa (FXa) and to a lesser extent, thrombin (Factor IIa).[2][3] This inhibition prevents the conversion of fibrinogen to fibrin, thereby preventing clot formation.[1] Beyond its well-established anticoagulant effects, enoxaparin also exhibits anti-inflammatory properties and influences the release of Tissue Factor Pathway Inhibitor (TFPI) from endothelial cells.

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of enoxaparin. The described methods allow for the quantitative assessment of its anti-Factor Xa activity, its impact on thrombin generation, and its ability to induce TFPI release from endothelial cells.

Key Signaling Pathway of Enoxaparin's Anticoagulant Action

Enoxaparin exerts its anticoagulant effect by binding to ATIII, inducing a conformational change that accelerates the inactivation of FXa and thrombin. This action is central to its therapeutic efficacy.

Data Presentation

The following tables summarize quantitative data from in vitro studies on enoxaparin, providing a comparative overview of its efficacy in various assays.

Table 1: In Vitro Efficacy of Enoxaparin in Thrombin Generation Assays

| Parameter | Cell Type | Enoxaparin Concentration | Effect | Reference |

| IC50 MRI | Platelet-Poor Plasma (PPP) | 2.3 ± 0.1 µg/mL | 50% inhibition of Mean Rate Index | |

| IC50 ETP | Platelet-Poor Plasma (PPP) | 4.1 ± 0.1 µg/mL | 50% inhibition of Endogenous Thrombin Potential | |

| Thrombin Generation | Platelet-Rich Plasma (PRP) | ≥ 0.8 anti-FXa IU/mL | >80% inhibition |

Table 2: In Vitro Efficacy of Enoxaparin in Anti-Viral and Cytotoxicity Assays

| Parameter | Cell Type | Enoxaparin Concentration | Effect | Reference |

| IC50 (Anti-SARS-CoV-2) | HEK293T cells | 1.08 mg/L | 50% inhibition of viral entry | |

| Cytotoxicity (Cell Viability) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 25, 50, 100 mg/L | Significant decrease in cell viability | |

| Proliferation | Human Lung Adenocarcinomic Epithelial Cells (A549) | 1-30 U/mL | Dose and time-dependent decrease in cell counts |

Experimental Protocols

Cell-Based Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures the ability of enoxaparin to inhibit Factor Xa in a cellular context, typically using endothelial cells.

Workflow:

References

Spectroscopic Methods for the Characterization of Enoxaparin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant derived from the controlled depolymerization of unfractionated heparin. Due to its complex and heterogeneous nature, comprehensive characterization is critical to ensure its quality, safety, and efficacy. Spectroscopic methods are indispensable tools in the pharmaceutical industry for the detailed structural elucidation and quantitative analysis of Enoxaparin. This document provides detailed application notes and protocols for the characterization of Enoxaparin using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. These methods are aligned with the principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and adhere to International Council for Harmonisation (ICH) guidelines for quality control.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of Enoxaparin. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to create a "spectroscopic fingerprint," which is used for identity confirmation and the quantification of key structural motifs.[5]

Application Note

1D ¹H NMR provides a rapid overview of the proton environment within the Enoxaparin structure. However, due to the complexity and signal overlap in the spectra of LMWHs, 2D NMR techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are often necessary for a more detailed and quantitative analysis. These 2D spectra allow for the resolution of individual monosaccharide signals, enabling the determination of:

-

Ratio of Iduronic Acid to Glucuronic Acid: A critical parameter reflecting the depolymerization process.

-

Degree of Sulfation: Quantifying the extent and position of sulfate groups, which is crucial for anticoagulant activity.

-

Structural Integrity of the Non-reducing and Reducing Ends: Confirming the presence of specific structural features resulting from the manufacturing process.

The quantitative data obtained from 2D NMR can be used to compare different batches of Enoxaparin or to establish biosimilarity with a reference product.

Quantitative Data Summary

| Parameter | Technique | Typical Values | Reference |

| Iduronic Acid : Glucuronic Acid Ratio | 2D ¹H-¹³C HSQC NMR | 75 : 25 | |

| Sulfated : Non-sulfated Δ4,5 Uronate at Non-reducing End | 2D ¹H-¹³C HSQC NMR | 95 : 5 | |

| 1,6-anhydro derivative at the reducing end | NMR | 15% - 25% |

Experimental Protocol: 2D ¹H-¹³C HSQC NMR of Enoxaparin

Objective: To acquire a 2D HSQC spectrum of Enoxaparin for structural confirmation and quantitative analysis.

Materials:

-

Enoxaparin Sodium sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50-60 mg of the Enoxaparin Sodium sample.

-

Dissolve the sample in 0.5 mL of D₂O in a clean vial.

-

Lyophilize the solution and redissolve in 0.5 mL of D₂O to remove exchangeable protons. Repeat this step three times.

-

After the final lyophilization, dissolve the sample in 0.5 mL of D₂O and transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer on the D₂O signal.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to check the sample concentration and spectral quality.

-

Set up a standard 2D ¹H-¹³C HSQC experiment using parameters optimized for glycosaminoglycans. Typical parameters include:

-

Spectral widths: appropriate for the chemical shift ranges of ¹H and ¹³C in Enoxaparin.

-

Number of scans: sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans per increment).

-

Relaxation delay: 1.5 - 2.0 seconds.

-

-

-

Data Processing:

-

Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova).

-

Apply window functions (e.g., squared sine bell) in both dimensions.

-

Perform Fourier transformation and phase correction.

-

Calibrate the spectra using the residual solvent peak or an internal standard.

-

-

Data Analysis:

-

Identify and assign the cross-peaks corresponding to specific monosaccharide residues and structural motifs based on literature values.

-

Integrate the volumes of the assigned cross-peaks to perform relative quantification of key structural features.

-

Experimental Workflow

References

Enoxaparin for Thrombosis Prevention in Experimental Surgery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enoxaparin, a low-molecular-weight heparin (LMWH), for the prevention of thrombosis in experimental surgical models. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols.

Mechanism of Action